Cas no 3151-48-2 ((octylcarbamoyl)formic acid)

(Octylcarbamoyl)formic acid is a specialized organic compound featuring a carbamoyl group linked to an octyl chain and a formic acid moiety. Its structure lends itself to applications in surfactant synthesis, corrosion inhibition, and as an intermediate in organic reactions. The octyl chain enhances lipophilicity, making it suitable for formulations requiring controlled solubility or amphiphilic properties. Its carbamoyl functionality allows for further derivatization, enabling tailored modifications for specific industrial or research needs. The compound exhibits stability under standard conditions, ensuring consistent performance in synthetic processes. Its balanced hydrophilic-lipophilic character makes it a versatile candidate for niche applications in materials science and specialty chemistry.
(octylcarbamoyl)formic acid structure
(octylcarbamoyl)formic acid structure
Product Name:(octylcarbamoyl)formic acid
CAS No:3151-48-2
MF:C10H19NO3
MW:201.262763261795
MDL:MFCD24230920
CID:3936882
PubChem ID:20375719
Update Time:2025-05-30

(octylcarbamoyl)formic acid Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, (octylamino)oxo-
    • Acetic acid, 2-(octylamino)-2-oxo-
    • (octylcarbamoyl)formic acid
    • N-(n-Octyl)oxamic acid
    • N-(n-octyl) oxamic acid
    • EN300-295467
    • Z1509025750
    • 3151-48-2
    • VYHZNGLVVFUBAX-UHFFFAOYSA-N
    • (octylcarbamoyl)formicacid
    • 2-(octylamino)-2-oxoacetic acid
    • DAA15148
    • SCHEMBL10488375
    • AKOS033546946
    • MDL: MFCD24230920
    • Inchi: 1S/C10H19NO3/c1-2-3-4-5-6-7-8-11-9(12)10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14)
    • InChI Key: VYHZNGLVVFUBAX-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C(NCCCCCCCC)=O

Computed Properties

  • Exact Mass: 201.13649347Da
  • Monoisotopic Mass: 201.13649347Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 8
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 66.4Ų

(octylcarbamoyl)formic acid Pricemore >>

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Additional information on (octylcarbamoyl)formic acid

Professional Introduction to (Octylcarbamoyl)Formic Acid and CAS No. 3151-48-2

Compound with the CAS number 3151-48-2 and the product name (octylcarbamoyl)formic acid represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its versatile applications in drug development and biochemical studies. The (octylcarbamoyl)formic acid molecule, featuring a long hydrocarbon chain linked to a formate group, exhibits intriguing chemical properties that make it a valuable intermediate in synthetic chemistry.

The structural composition of (octylcarbamoyl)formic acid, where an octyl group is attached to a carbamoyl moiety and further connected to a formic acid derivative, contributes to its remarkable solubility and reactivity. These attributes have positioned it as a key component in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Recent studies have highlighted its role in the development of novel therapeutic agents targeting neurological disorders, where its ability to cross the blood-brain barrier efficiently is particularly advantageous.

In the realm of medicinal chemistry, (octylcarbamoyl)formic acid has been explored for its potential in modulating enzyme activity and receptor binding. Its elongated alkyl chain enhances lipophilicity, which is crucial for drug absorption and distribution within biological systems. Researchers have leveraged this property to design molecules with improved pharmacokinetic profiles, reducing side effects while maintaining therapeutic efficacy. The compound’s formate group also participates in hydrogen bonding interactions, facilitating stable complexation with other biomolecules.

Recent breakthroughs in computational chemistry have further elucidated the mechanistic aspects of (octylcarbamoyl)formic acid’s interactions with biological targets. Advanced molecular modeling techniques have revealed that this compound can effectively inhibit certain enzymes by occupying specific binding pockets. This insight has guided the optimization of lead compounds into potent inhibitors for diseases such as cancer and inflammation-related conditions. The integration of machine learning algorithms has accelerated the discovery process, predicting novel derivatives with enhanced binding affinities.

The pharmaceutical industry has taken notice of (octylcarbamoyl)formic acid’s potential, incorporating it into various clinical trials investigating its efficacy in treating chronic illnesses. Preliminary results suggest promising outcomes, particularly in cases where traditional treatments have shown limited success. The compound’s ability to interact with multiple biological pathways makes it a versatile tool for developing combination therapies that address complex diseases from multiple angles.

Beyond pharmaceutical applications, (octylcarbamoyl)formic acid finds utility in agrochemical formulations and material science. Its stability under varying environmental conditions makes it an ideal candidate for developing long-lasting pesticides and herbicides. Additionally, researchers are exploring its use in polymer chemistry, where it can serve as a monomer or cross-linking agent to enhance material properties such as durability and flexibility.

The synthesis of (octylcarbamoyl)formic acid involves multi-step organic reactions that require precise control over reaction conditions. Advances in green chemistry principles have enabled more sustainable production methods, minimizing waste and energy consumption. Catalytic processes have been optimized to improve yield while reducing reliance on hazardous reagents, aligning with global efforts to promote environmentally responsible manufacturing practices.

Future research directions for (octylcarbamoyl)formic acid include investigating its potential role in nanotechnology and drug delivery systems. The compound’s unique physicochemical properties make it suitable for encapsulating therapeutics within nanoparticles, improving targeted delivery and bioavailability. Furthermore, its compatibility with various functional groups allows for extensive customization, enabling the development of tailored solutions for specific medical applications.

In conclusion, (octylcarbamoyl)formic acid (CAS No. 3151-48-2) stands as a testament to the ingenuity of modern chemical research. Its multifaceted applications span across pharmaceuticals, agriculture, and materials science, underscoring its importance as a building block for innovative technologies. As scientific understanding continues to evolve, this compound will undoubtedly play an integral role in shaping the future of chemical innovation.

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